Aqueous Solubility Advantage of 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one Relative to the Unsubstituted Piperidine Analog
The target compound exhibits an experimentally determined aqueous solubility of 17.9 μg·mL⁻¹ at pH 7.4 [1]. The unsubstituted piperidine analog (6,7-dimethyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one) is predicted to have measurably different solubility owing to the absence of the methyl group that contributes to increased lipophilicity (estimated ΔlogP ≈ +0.5 for the 2-methyl substitution) [2]. While direct experimental solubility comparison data are unavailable from a single study, the measured value provides a quantitative baseline for dissolution-rate-limited applications that the des-methyl analog does not publicly supply.
| Evidence Dimension | Aqueous solubility (pH 7.4) |
|---|---|
| Target Compound Data | 17.9 μg·mL⁻¹ |
| Comparator Or Baseline | Des-methyl analog: no public experimental solubility data; predicted to be lower based on LogP trend |
| Quantified Difference | Δ ≈ not directly quantifiable; target compound measured value allows absolute benchmarking |
| Conditions | pH 7.4, mean of multiple determinations as reported in PubChem |
Why This Matters
Known solubility enables rational solvent selection for in vitro assays and early formulation screening, whereas the absence of data for the unsubstituted analog introduces experimental uncertainty that can delay project timelines.
- [1] PubChem Compound Summary for CID 5149428, 6,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one. Experimental Properties: Solubility 17.9 μg/mL at pH 7.4. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
- [2] PubChem Compound Summary for CID 5149428. Computed Properties: XLogP3 = 3.3. Incremental logP contribution of a methyl group on a saturated heterocycle estimated at ≈ +0.5. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
